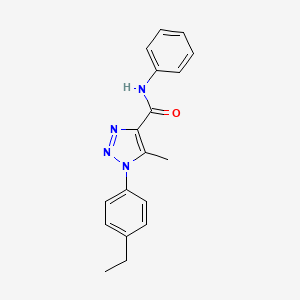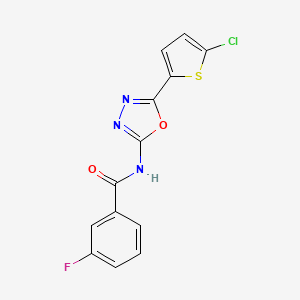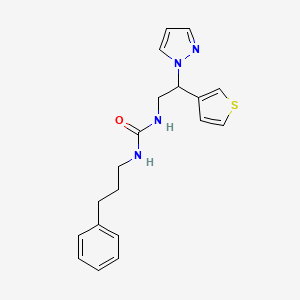![molecular formula C23H21ClN6O2S B2828201 N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-70-2](/img/structure/B2828201.png)
N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazolo[4,3-b]pyridazine ring, a thioether group, an amide group, and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the 1,2,4-triazolo[4,3-b]pyridazine ring . The presence of the chlorophenyl group could introduce some steric hindrance .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit anticancer properties . They could potentially be used in the development of new anticancer drugs.
Antimicrobial Activity
These compounds have shown antimicrobial activity, particularly against S. aureus, B. subtilis, E. coli, and Klebsiella pneumonia . This suggests potential use in the treatment of various bacterial infections.
Analgesic and Anti-inflammatory Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds also exhibits analgesic and anti-inflammatory properties . This could make them useful in the development of pain relief and anti-inflammatory medications.
Antioxidant Activity
These compounds have been found to have antioxidant properties . Antioxidants are important compounds that reduce or eliminate free radicals, thus protecting cells against oxidative injury .
Antiviral Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds has shown antiviral properties . This suggests potential use in the development of antiviral drugs.
Enzyme Inhibitors
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential use in the treatment of diseases related to these enzymes.
Antitubercular Agents
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds has shown potential as antitubercular agents . This suggests potential use in the treatment of tuberculosis.
Drug Design and Discovery
The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development . This could make them useful in the development of new target-oriented drugs for the treatment of multifunctional diseases.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to have anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins , suggesting that the compound might target enzymes involved in prostaglandin synthesis, such as cyclo-oxygenase (COX) enzymes .
Mode of Action
Based on its structural similarity to other 1,2,4-triazolo derivatives, it can be hypothesized that it might inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins is catalyzed by COX enzymes . Therefore, the compound might interact with these enzymes and inhibit their activity, leading to reduced prostaglandin synthesis.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins . By inhibiting COX enzymes, the compound could reduce the production of prostaglandins, which are involved in inflammation and pain signaling . This could lead to downstream effects such as reduced inflammation and pain.
Pharmacokinetics
The compound’s potential anti-inflammatory and analgesic activities suggest that it might be well-absorbed and distributed in the body to reach its target sites .
Result of Action
The potential result of the compound’s action could be a reduction in inflammation and pain, given its potential anti-inflammatory and analgesic activities . This could be due to the compound’s potential ability to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain signaling .
Propiedades
IUPAC Name |
N-[2-[6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O2S/c1-15-2-4-16(5-3-15)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)33-14-21(31)26-18-8-6-17(24)7-9-18/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUUBJSRCCHWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[1,3-dihydrobenzimidazole-2,4'-oxane]](/img/structure/B2828120.png)
![N-(2,4-difluorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2828123.png)

![6-chloro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2828130.png)
![N-(3,4-dichlorophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2828131.png)
![1-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2828133.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2828134.png)
![N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2828135.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate](/img/structure/B2828136.png)


